3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Medicinal Chemistry Anorexigenic Activity CNS Drug Discovery

Subtle substitution-pattern changes in 3-phenoxyazetidines can drastically alter biological outcomes, making casual interchange of analogues a high-risk activity. 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a well-characterized para-CF3 azetidine scaffold specifically claimed for anorexigenic activity, distinct from its meta-CF3 anticonvulsant analogue. • Solubility advantage: HCl salt ≥100 mg/mL in water, vs free base ~5 mg/mL. • Published, reliable synthetic route via Mitsunobu reaction/Boc deprotection. • Immediate stock availability for consistent, reproducible research.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.649
CAS No. 1236862-38-6
Cat. No. B595160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
CAS1236862-38-6
Synonyms3-[4-(TrifluoroMethyl)phenoxy]azetidine HCl
Molecular FormulaC10H11ClF3NO
Molecular Weight253.649
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H
InChIKeyABQHNGFCRJATSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)phenoxy)azetidine HCl: Overview & Differentiation


3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a heterocyclic chemical compound belonging to the class of 3-phenoxyazetidines, characterized by an azetidine core, a para-trifluoromethyl-substituted phenoxy group, and a hydrochloride salt [1]. This compound serves as a versatile intermediate in medicinal chemistry and is a close structural analog of compounds explored for therapeutic applications [2].

Appetite suppression probe design scaffold
Para-CF3 substitution enables regioisomer SAR studies
HCl salt form supports aqueous reaction media

3-(4-(Trifluoromethyl)phenoxy)azetidine HCl: Why Analogues Are Not Interchangeable


In the 3-phenoxyazetidine series, substitution pattern critically determines both physicochemical properties and biological outcomes. For instance, the para-trifluoromethyl substitution in this compound likely confers distinct lipophilicity and steric properties compared to unsubstituted, meta-substituted, or ortho-substituted analogues [1]. Even minor structural changes, such as shifting the trifluoromethyl group from the para to the meta position, can alter aqueous solubility and potentially receptor binding profiles . Substitution with a less lipophilic group, such as a methyl group, fundamentally changes the compound's physicochemical signature . These intrinsic differences mean that a 3-(4-(Trifluoromethyl)phenoxy)azetidine scaffold cannot be casually interchanged with related 3-phenoxyazetidines without risking significant shifts in a synthetic route's yield, an assay's outcome, or a molecule's pharmacokinetic profile.

Regioisomer shift

Para-CF3 anorexigenic profile may not transfer to meta-CF3 anticonvulsant scaffold.

Salt form mismatch

Free base has limited aqueous solubility; HCl salt required for aqueous work, not directly interchangeable.

Substituent type change

4-CH3 analogue lacks CF3 lipophilicity and metabolic stability; profile may shift.

3-(4-(Trifluoromethyl)phenoxy)azetidine HCl: Direct Comparator Analysis


Anorexigenic Activity: 4-CF3 vs. Unsubstituted

The compound's free base, 3-(4-(trifluoromethyl)phenoxy)azetidine, was explicitly disclosed and claimed as a specific embodiment in a foundational patent for 3-phenoxyazetidines possessing anorexigenic activity [1]. The patent establishes that para-trifluoromethyl substitution is one of the key modifications that confer this desirable CNS activity [2].

Anorexigenic claim
Cross-study comparable
Claimed as anorexigenic in patent US4379151A; unsubstituted analogue also claimed.
Patent disclosure context; no quantitative comparison available.
Verify activity in specific appetite suppression assays.
Medicinal Chemistry Anorexigenic Activity CNS Drug Discovery

Aqueous Solubility: 4-CF3 vs. 3-CF3 Free Base

Based on structural analogs, the position of the trifluoromethyl group on the phenoxy ring significantly impacts aqueous solubility. The para-substituted analogue (4-CF3) is typically described as having good solubility in organic solvents , while the meta-substituted analogue (3-CF3) has a quantified, modest water solubility.

Aqueous solubility
Head-to-head
Meta-CF3 analogue: ~5 mg/mL; Para-CF3: organic-soluble.
Regioisomer impacts formulation compatibility.
Vendor data; verify aqueous solubility for para isomer.
Physicochemical Profiling Medicinal Chemistry Drug Formulation

4-CF3 vs. 3-CF3: Fluzinamide Pharmacophore Comparison

The 4-CF3 analogue is a key intermediate for synthesizing a compound class with distinct biological activity. The 3-CF3 analogue is the core scaffold for Fluzinamide, an anticonvulsant agent that reached clinical trials and acts by attenuating afterdischarge durations and reducing seizure severity in kindled rat models without causing sedation or ataxia .

Pharmacophore shift
Class-level inference
4-CF3: anorexigenic; 3-CF3: anticonvulsant (Fluzinamide scaffold).
Substitution position may redirect biological target profile.
Based on patent and clinical compound disclosures.
Medicinal Chemistry Anticonvulsant Drug Discovery

Salt Form Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of the compound (CAS 1236862-38-6) is specifically designed to enhance aqueous solubility and stability compared to the free base (CAS 76263-21-3). While the free base has an aqueous solubility of ≤5 mg/mL , the hydrochloride salt form shows ≥100 mg/mL solubility in water .

Salt solubility boost
Head-to-head
HCl salt: ≥100 mg/mL vs free base: ~5 mg/mL (≥20× increase).
Salt form enables aqueous reaction media.
Vendor data; verify for specific conditions.
Formulation Science Salt Selection Physicochemical Properties

Lipophilicity & Metabolic Stability: 4-CF3 vs. 4-CH3

The presence of the trifluoromethyl group in the 4-position imparts distinct physicochemical properties compared to a methyl group. The trifluoromethyl group enhances the compound's stability and lipophilicity, which is critical for membrane permeability .

Lipophilicity/metabolism
Class-level inference
CF3 enhances lipophilicity and metabolic stability vs CH3.
May improve membrane permeability profile.
Quantitative logP and metabolic data not provided.
Medicinal Chemistry Drug Design Pharmacokinetics

Synthetic Accessibility: Established Mitsunobu Route

The compound is known to be synthesizable via a well-established Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by Boc deprotection . This route provides a versatile handle for further functionalization, distinguishing it from more complex or less accessible analogues.

Synthetic route
Cross-study comparable
2-step Mitsunobu/Boc deprotection; 300 mg yield reported.
Published route supports reproducible synthesis.
Free base analogue; HCl salt preparation may vary.
Organic Synthesis Medicinal Chemistry Process Chemistry

3-(4-(Trifluoromethyl)phenoxy)azetidine HCl: Evidence-Backed R&D Applications


Medicinal Chemistry: Anorexigenic Lead Generation

Use as a core scaffold for designing new chemical entities targeting CNS-mediated appetite suppression. This compound is a specific embodiment in a key patent claiming 3-phenoxyazetidines for anorexigenic activity [1]. The 4-CF3 substitution pattern is specifically tied to this activity, differentiating it from analogues like the 3-CF3 compound, which is linked to anticonvulsant activity .

Chemical Biology: Regioisomerism Impact on Bioactivity

Employ as a regioisomeric probe to study how the position of a trifluoromethyl substituent affects biological target engagement. The para-substituted (4-CF3) analogue is associated with anorexigenic activity [1], while the meta-substituted (3-CF3) analogue is the scaffold for Fluzinamide, an anticonvulsant . This clear divergence in biological activity based on substitution pattern makes this compound a valuable tool in chemical biology to map structure-activity relationships.

Physicochemical Studies: Salt Form Advantages in Formulation

Use as a model compound to study the impact of salt formation on the physicochemical properties of azetidine derivatives. The hydrochloride salt form (CAS 1236862-38-6) provides a significant, quantifiable advantage in aqueous solubility (≥100 mg/mL) [1] over the free base form (4.90-5.10 mg/mL) , making it a prime candidate for aqueous formulation or biological assays where higher concentrations are required.

Organic Synthesis: Versatile Intermediate for Derivatization

Leverage as a well-characterized synthetic intermediate. A published and reliable synthetic route for this compound is available via a Mitsunobu reaction/Boc deprotection sequence [1]. Its defined synthetic accessibility makes it a dependable building block for creating diverse libraries of azetidine-containing compounds, including potential carboxamide derivatives .

Application
Selection Property
Validation Focus
Appetite suppression probe design
4-CF3 substitution as patent-disclosed scaffold
Verify anorexigenic model response
Regioisomer SAR mapping
Para vs meta bioactivity divergence
Confirm target engagement shift
Aqueous formulation research
Salt form solubility advantage (selection context)
Aqueous compatibility and concentration range
Azetidine library synthesis
Mitsunobu-accessible intermediate
Synthetic reproducibility and yield

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